2-O-Methyl-alpha-D-N-acetylneuraminic acid
2-O-Methyl-alpha-D-N-acetylneuraminic acid
Brand Name:
Vulcanchem
CAS No.:
50930-22-8
VCID:
VC20752007
InChI:
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1
SMILES:
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Molecular Formula:
C₁₂H₂₁NO₉
Molecular Weight:
323.3 g/mol
2-O-Methyl-alpha-D-N-acetylneuraminic acid
CAS No.: 50930-22-8
Cat. No.: VC20752007
Molecular Formula: C₁₂H₂₁NO₉
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50930-22-8 |
---|---|
Molecular Formula | C₁₂H₂₁NO₉ |
Molecular Weight | 323.3 g/mol |
IUPAC Name | (2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |
Standard InChI Key | NJRVVFURCKKXOD-KESNGRBQSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator